Phenylmagnesium chloride

Descripción general

Descripción

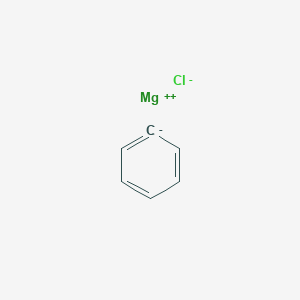

Phenylmagnesium chloride (PhMgCl) is a Grignard reagent, which is commonly used in the synthesis of various organic compounds . It has a linear formula of C6H5MgCl and a molecular weight of 136.86 .

Synthesis Analysis

Phenylmagnesium chloride can be synthesized by reacting chlorobenzene with magnesium at reflux temperatures in the presence of catalytic amounts of an organic nitrate . Another method involves the reaction of magnesium turnings with chlorobenzene and tetrahydrofuran .Molecular Structure Analysis

The molecular formula of Phenylmagnesium chloride is C6H5ClMg . The compound is composed of 52.66% Carbon, 3.68% Hydrogen, 25.90% Chlorine, and 17.76% Magnesium .Chemical Reactions Analysis

Phenylmagnesium chloride is a common Grignard reagent used in a variety of cross-coupling reactions . It can also be used as an electrolyte solution along with aluminium chloride (AlCl3) in rechargeable magnesium batteries .Physical And Chemical Properties Analysis

Phenylmagnesium chloride exists in an equilibrium between alkyl magnesium halides (RMgX) and dialkyl magnesium (R2Mg), forming equilibrium mixtures with complicated compositions . It is soluble in ether .Aplicaciones Científicas De Investigación

Grignard Reagent

Phenylmagnesium chloride is a common Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used in a variety of chemical reactions, particularly in the pharmaceutical industry for the synthesis of complex organic molecules .

Synthesis of Phenserine

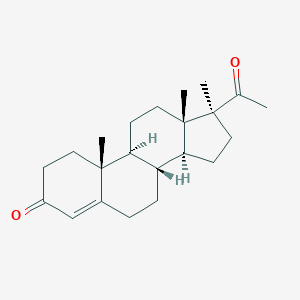

Phenylmagnesium chloride has been used in the synthesis of Phenserine , a drug candidate for the treatment of Alzheimer’s disease. It acts as a cholinesterase inhibitor and reduces the level of beta-amyloid peptide in the brain .

Synthesis of Stephacidin B

Stephacidin B is a complex natural product with potential anticancer activity. Phenylmagnesium chloride is used in its synthesis .

Cross-Coupling Reactions

Cross-coupling reactions are widely used in the formation of C-C bonds and the synthesis of new organic compounds. Phenylmagnesium chloride is employed in a variety of these reactions .

5. Electrolyte Component for Rechargeable Magnesium Batteries Phenylmagnesium chloride can be used as an electrolyte solution along with aluminium chloride (AlCl3) in rechargeable magnesium batteries . This application is part of ongoing research into more efficient and environmentally friendly energy storage solutions.

Material Science and Nanotechnology

Phenylmagnesium chloride is available in high purity, submicron, and nanopowder forms . These materials are used in various fields of materials science and nanotechnology. For example, they can be used in the fabrication of semiconductors, superconductors, ceramics, glass, and other advanced materials .

Mecanismo De Acción

Target of Action

Phenylmagnesium chloride, a Grignard reagent, primarily targets carbonyl compounds such as aldehydes, ketones, and esters . It also reacts with carbon dioxide (CO2) to give carboxylic acids . The primary role of these targets is to undergo a reaction with the Grignard reagent, resulting in the formation of new carbon-carbon bonds .

Mode of Action

Phenylmagnesium chloride acts as a strong nucleophile and base . It adds to carbonyl compounds (aldehydes, ketones, and esters) to form alcohols . In the case of esters, it adds twice to form tertiary alcohols . It also reacts with carbon dioxide to form carboxylic acids . The interaction of phenylmagnesium chloride with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The reaction of phenylmagnesium chloride with its targets affects the biochemical pathways involved in the synthesis of alcohols and carboxylic acids . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that phenylmagnesium chloride is typically used in solution form, and its reactivity can be influenced by the concentration of the solution .

Result of Action

The molecular and cellular effects of phenylmagnesium chloride’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of alcohols from aldehydes and ketones, tertiary alcohols from esters, and carboxylic acids from carbon dioxide . These reactions are fundamental to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of phenylmagnesium chloride can be influenced by various environmental factors. For instance, the presence of oxygen can affect the yield of the CO2-derived products in a Grignard reaction . Additionally, the reaction of phenylmagnesium chloride is sensitive to moisture and must be carried out under anhydrous conditions . The temperature can also influence the reaction, as storage below certain temperatures may cause the formation of crystalline magnesium salts .

Propiedades

IUPAC Name |

magnesium;benzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCVDCOJSPWGRW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059215 | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solution in 73% tetrahydrofuran: Dark liquid; [MSDSonline] | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Reacts with water, Soluble in tetrahydrofuran, Soluble in ether (ethyl ether, other ethers may be used as solvents) | |

| Record name | Phenylmagnesium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

A solution which is about 3 molar has an approximate strength of 48%, and a density (20/4 °C) of about 1.15 | |

| Record name | Phenylmagnesium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS RN |

100-59-4 | |

| Record name | Phenylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chlorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorophenylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylmagnesium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.